molecular formula C25H22N2O2 B330994 N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide

N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide

Cat. No.: B330994
M. Wt: 382.5 g/mol
InChI Key: QBUMZAOXUQMDNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: Introduction of the 2,4-dimethylphenyl and 4-methoxyphenyl groups can be done through electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the quinoline derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the quinoline ring.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    2-Phenylquinoline: A derivative with similar structural features.

    4-Methoxyquinoline: Another derivative with potential biological activity.

Uniqueness

N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-4-quinolinecarboxamide is unique due to the specific substitution pattern on the quinoline ring, which may confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C25H22N2O2/c1-16-8-13-22(17(2)14-16)27-25(28)21-15-24(18-9-11-19(29-3)12-10-18)26-23-7-5-4-6-20(21)23/h4-15H,1-3H3,(H,27,28)

InChI Key

QBUMZAOXUQMDNW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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